

Nicotinic anhydride as a derivative of nicotinic acid (Vitamin B3)

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Compound of Interest

Compound Name: Nicotinic anhydride

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An In-depth Technical Guide to **Nicotinic Anhydride** as a Derivative of Nicotinic Acid (Vitamin B3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or Vitamin B3, is a vital nutrient and a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for numerous metabolic redox reactions within the body.[1][2] Beyond its nutritional role, nicotinic acid is a pharmacological agent, primarily used in the management of dyslipidemia.[3] **Nicotinic anhydride** (CAS No: 16837-38-0), a derivative formed from the dehydration of two molecules of nicotinic acid, serves as a key intermediate in organic and medicinal chemistry.[4] This stable, solid compound is a reactive acylating agent, making it a valuable tool in the synthesis of various nicotinic acid derivatives, including esters and amides, which are explored for their potential therapeutic applications.[4] [5] This guide provides a comprehensive technical overview of **nicotinic anhydride**, focusing on its synthesis, properties, reactivity, and role in the development of novel chemical entities.

Physicochemical Properties of Nicotinic Anhydride

Nicotinic anhydride is typically a white to off-white crystalline solid.[4] It is highly sensitive to moisture and should be handled under anhydrous conditions.[6] Its key physical and chemical

properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	16837-38-0	[4][7]
Molecular Formula	C ₁₂ H ₈ N ₂ O ₃	[4][7]
Molecular Weight	228.20 g/mol	[7]
Melting Point	122–125 °C	[6]
Appearance	White to off-white solid	[4]
Solubility	Soluble in polar organic solvents	[4]
IUPAC Name	pyridine-3-carbonyl pyridine-3-carboxylate	[7]
Synonyms	3-Pyridinecarboxylic acid, anhydride; Nicotinic acid anhydride	[4][8]

Synthesis of Nicotinic Anhydride

Nicotinic anhydride can be synthesized through several methods. Historically, it was prepared by the reaction of nicotinoyl chloride with sodium nicotinate.[6][9] A more recent and simpler method, distinguished by its high yield and avoidance of sensitive acid chlorides, involves the reaction of nicotinic acid with phosgene in the presence of triethylamine.[6]

Experimental Protocol: Synthesis from Nicotinic Acid and Phosgene[6]

This protocol is based on the procedure described in Organic Syntheses.

Materials:

- Nicotinic acid (reagent grade)

- Benzene (anhydrous)
- Triethylamine (freshly distilled)
- 12.5% solution of phosgene in benzene
- Cyclohexane (anhydrous)
- Calcium chloride
- Sodium wire or calcium hydride

Equipment:

- 500-ml. three-necked, round-bottomed flask
- Mechanical stirrer
- Dropping funnel
- Reflux condenser
- Claisen head
- Thermometer
- Calcium chloride tube
- Ice bath
- Rotary evaporator
- Filter funnel

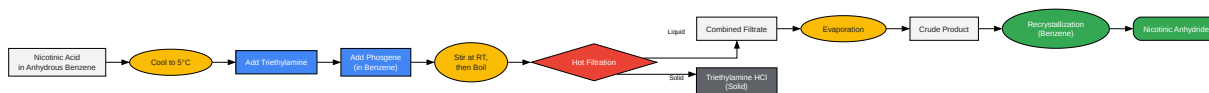
Procedure:

- A suspension of 10.0 g. (0.081 mole) of nicotinic acid in 150 ml. of anhydrous benzene is placed in a 500-ml. three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube.

- The mixture is heated to boiling with stirring, and about 50 ml. of benzene is distilled to remove any moisture.
- The apparatus is then fitted with a Claisen head, a thermometer, and a calcium chloride tube, and the mixture is cooled to 5°C in an ice bath.
- 8.65 g. (0.086 mole, 5% excess) of triethylamine is added all at once to the cold suspension.
- While maintaining the temperature below 7°C, 34 g. of a 12.5% solution of phosgene in benzene (0.043 mole, 5% excess) is added through the dropping funnel. Triethylamine hydrochloride precipitates immediately.
- The mixture is stirred at room temperature for 45 minutes, then heated to boiling and filtered while hot under slightly reduced pressure.
- The collected triethylamine hydrochloride is washed on the filter with three 25-ml. portions of warm benzene (60°C).
- The combined filtrate and washes are evaporated to dryness on a rotary evaporator.
- The residue is simmered with 75 ml. of anhydrous benzene and filtered while hot. The filtrate is allowed to stand at 20°C for 2–3 hours to crystallize the product.
- The crystals are collected, washed with cold anhydrous benzene, and dried under vacuum to yield **nicotinic anhydride**.
- The filtrate can be further processed by evaporation and recrystallization from a benzene-cyclohexane mixture (2:3) to obtain an additional yield.

Yield: 87–93%^[6] Melting Point: 122–123°C^[6]

Synthesis Workflow



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Caption: Workflow for the synthesis of **nicotinic anhydride**.

Chemical Reactivity and Applications in Drug Development

As a carboxylic anhydride, **nicotinic anhydride** is an effective acylating agent, participating in reactions with nucleophiles such as alcohols, amines, and thiols. This reactivity is central to its utility in organic synthesis.[4] It is particularly valuable for introducing the nicotinoyl group into molecules, a common strategy in drug design to modulate the physicochemical properties of a parent compound, create prodrugs, or synthesize analogs of biologically active molecules.[5]

Esterification Reactions

Nicotinic anhydride reacts with alcohols to form nicotinic acid esters. This is a key method for producing compounds like testosterone-17-nicotinate, where the nicotinoyl moiety is appended to a steroidal backbone.[5]

Amidation Reactions

The reaction of **nicotinic anhydride** with primary or secondary amines yields nicotinamides. This reaction is fundamental in the synthesis of various compounds, including potential antitubercular agents derived from nicotinic acid hydrazides.[10]

Role in Drug Discovery

The nicotinoyl group is a feature of many biologically active compounds. Nicotinic acid derivatives are investigated for a wide range of therapeutic applications, including the treatment of neurodegenerative disorders, tuberculosis, and as agonists or antagonists for nicotinic acetylcholine receptors (nAChRs).^{[10][11][12]} **Nicotinic anhydride** serves as a crucial reagent in the synthesis of these derivatives, facilitating the exploration of structure-activity relationships.^[13] For example, it can be used in the synthesis of hydroxyl-functionalized iron(II) bis(NHC) complexes and various other biochemical agents.^{[14][15]}

Biological Significance and Signaling Pathways

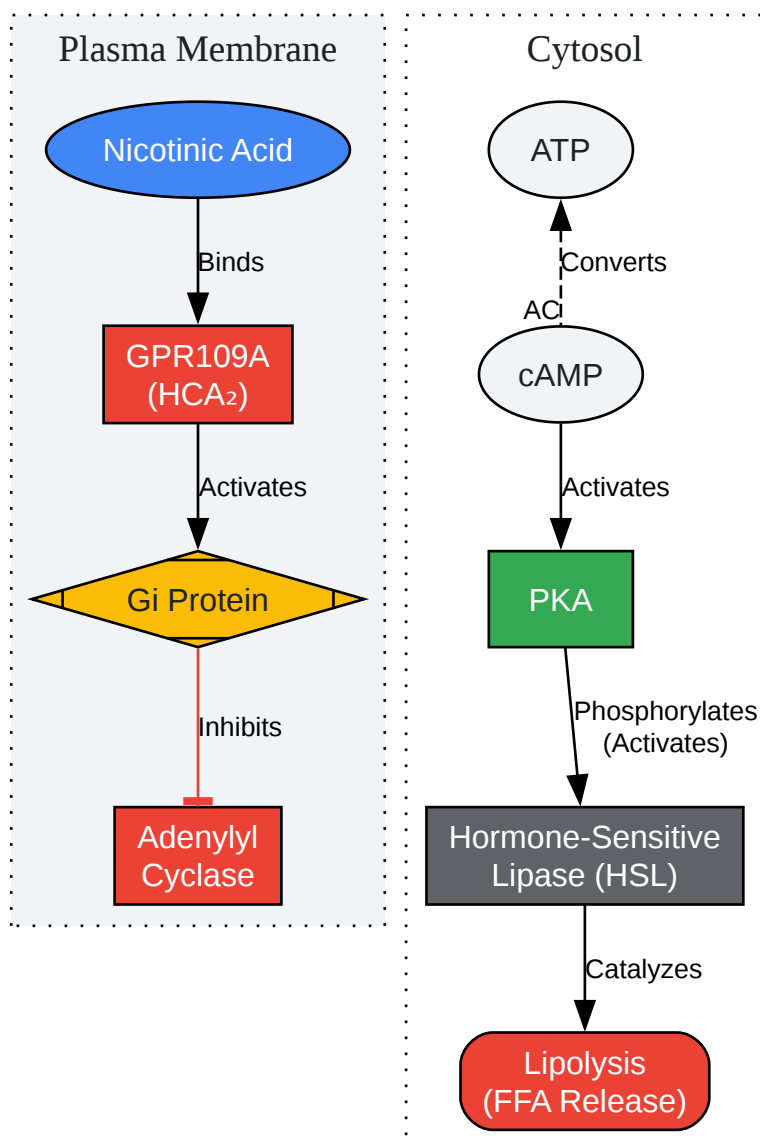
While **nicotinic anhydride** is primarily a synthetic intermediate, its parent compound, nicotinic acid, has well-established biological roles and signaling mechanisms. The primary pharmacological effects of nicotinic acid are mediated through its interaction with the G protein-coupled receptor GPR109A (also known as HCA₂), which is highly expressed in adipocytes and immune cells.^{[2][3]}

GPR109A-Gαi Mediated Inhibition of Lipolysis

The most characterized pathway involves the activation of GPR109A in fat cells.^[3]

- **Binding:** Nicotinic acid binds to the GPR109A receptor on the surface of adipocytes.
- **G-protein Activation:** This binding activates the inhibitory G-protein, Gαi.
- **Adenylyl Cyclase Inhibition:** The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
- **cAMP Reduction:** Inhibition of adenylyl cyclase leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).
- **PKA Inactivation:** Reduced cAMP levels lead to the inactivation of Protein Kinase A (PKA).
- **Lipolysis Inhibition:** PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), the rate-limiting enzyme in the breakdown of triglycerides. Inactivation of PKA thus inhibits lipolysis, reducing the release of free fatty acids into the circulation.^{[3][16]}

This anti-lipolytic effect is central to nicotinic acid's ability to lower triglyceride and VLDL-C levels.



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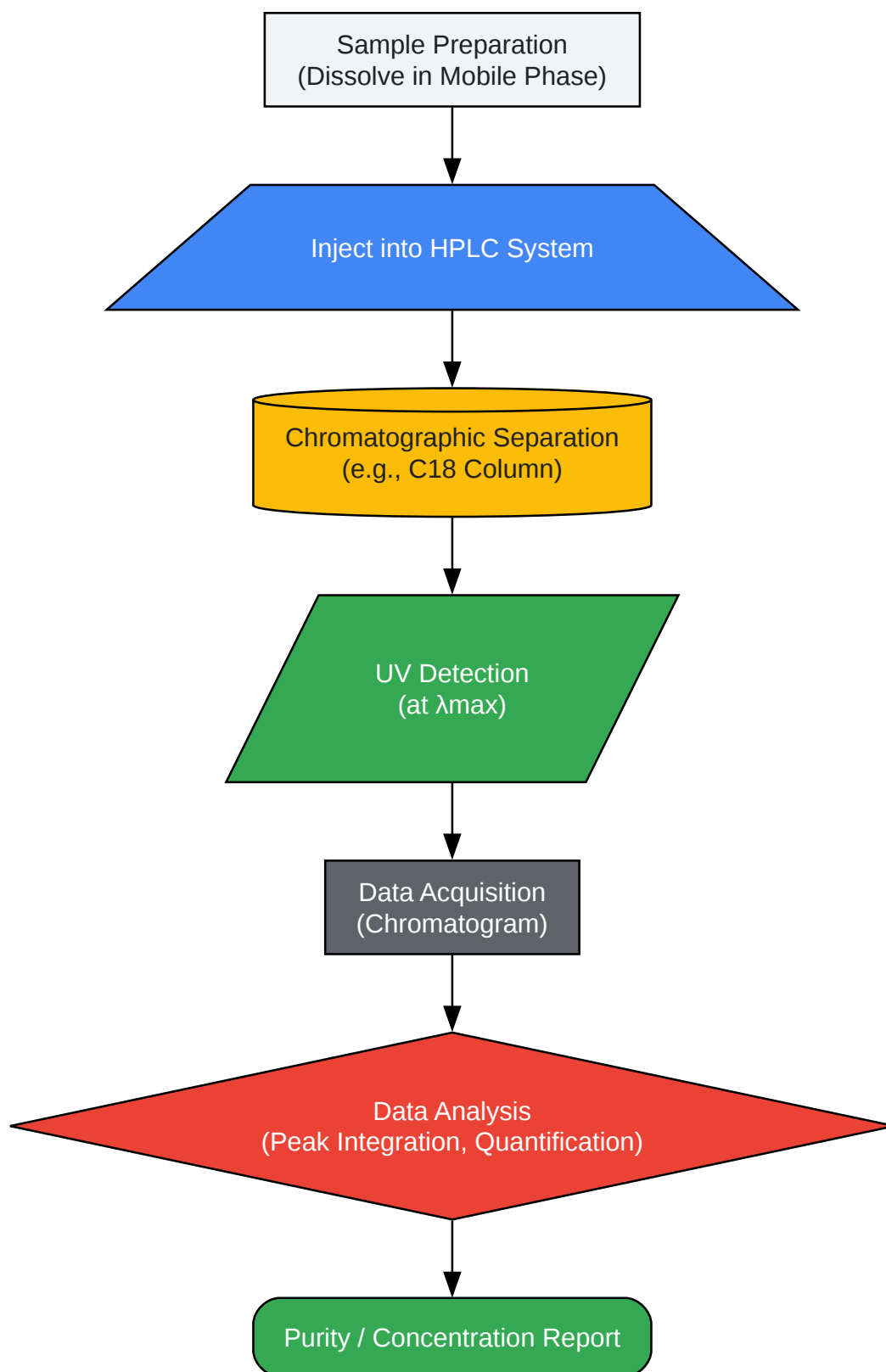
Caption: GPR109A-G α i pathway leading to inhibition of lipolysis.

Analytical Methods for Characterization

The characterization and quantification of **nicotinic anhydride** and its derivatives rely on standard analytical techniques. Given its structure, methods suitable for other nicotinic acid derivatives are applicable.^[17]

Analytical Technique	Purpose	Key Considerations	Reference(s)
High-Performance Liquid Chromatography (HPLC)	Separation, quantification, and purity assessment.	Requires a suitable stationary phase (e.g., C18) and mobile phase. UV detection is common.	[17]
Gas Chromatography-Mass Spectrometry (GC-MS)	Analysis of volatile impurities and the compound itself (potentially with derivatization).	Thermal stability of the analyte is a factor. Provides structural information.	[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation and confirmation.	^1H and ^{13}C NMR are standard for confirming the molecular structure.	[18]
Infrared (IR) Spectroscopy	Identification of functional groups.	Characteristic anhydride $\text{C}=\text{O}$ stretching bands would be expected.	-
Melting Point Analysis	Assessment of purity.	A sharp melting point range indicates high purity.	[6]

General Workflow for HPLC-UV Analysis



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Caption: General workflow for HPLC-UV analysis.

Safety and Handling

Nicotinic anhydride is classified as a skin and eye irritant.[7] It is extremely sensitive to moisture, and all handling should be performed in a dry environment using oven-dried glassware.[6] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed.

Conclusion

Nicotinic anhydride is a pivotal derivative of nicotinic acid, serving as a versatile and efficient reagent in synthetic chemistry. Its ability to readily introduce the nicotinoyl moiety makes it an invaluable tool for medicinal chemists and drug development professionals exploring new therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the laboratory and its role in the broader context of pharmaceutical research.

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